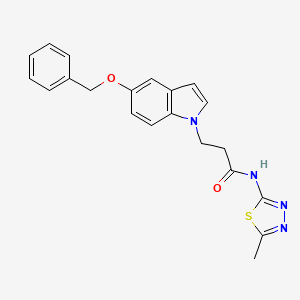![molecular formula C20H19N7O2 B11001732 1-(1H-indazol-3-yl)-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11001732.png)
1-(1H-indazol-3-yl)-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]-3-PYRROLIDINECARBOXAMIDE is a complex organic compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound known for its wide variety of biological properties, including anti-inflammatory, antimicrobial, anticancer, and other activities . The compound’s structure includes an indazole moiety, a triazolopyridine group, and a pyrrolidinecarboxamide group, making it a molecule of interest in medicinal chemistry and drug discovery.
Preparation Methods
The synthesis of 1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]-3-PYRROLIDINECARBOXAMIDE involves multiple steps, starting with the preparation of the indazole core. One common method involves the reaction of 1-methyl-1H-indazole-3-carbohydrazide with potassium hydroxide and carbon disulfide in ethanol, followed by refluxing to obtain the desired intermediate . The triazolopyridine group can be introduced through a cyclization reaction involving appropriate precursors. Industrial production methods may involve optimizing these synthetic routes for higher yields and purity.
Chemical Reactions Analysis
1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]-3-PYRROLIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Scientific Research Applications
1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]-3-PYRROLIDINECARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other enzymes and receptors, modulating various biological processes and pathways .
Comparison with Similar Compounds
1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]-3-PYRROLIDINECARBOXAMIDE can be compared with other similar compounds, such as:
Indazole derivatives: These compounds share the indazole core and exhibit similar biological activities, including anti-inflammatory and anticancer properties.
Triazolopyridine derivatives: These compounds contain the triazolopyridine group and are known for their antimicrobial and anticancer activities.
Pyrrolidinecarboxamide derivatives: These compounds include the pyrrolidinecarboxamide group and are studied for their potential therapeutic applications.
The uniqueness of 1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]-3-PYRROLIDINECARBOXAMIDE lies in its combination of these three functional groups, which may result in synergistic effects and enhanced biological activities.
Properties
Molecular Formula |
C20H19N7O2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H19N7O2/c28-18-11-13(12-27(18)19-14-5-1-2-6-15(14)22-25-19)20(29)21-9-8-17-24-23-16-7-3-4-10-26(16)17/h1-7,10,13H,8-9,11-12H2,(H,21,29)(H,22,25) |
InChI Key |
VWRDRPSCLZSUIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCC4=NN=C5N4C=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B11001649.png)
![4-(3-chlorophenyl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11001658.png)
![N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B11001665.png)

![Ethyl 2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11001670.png)
![(4-Benzylpiperazin-1-yl)[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B11001684.png)

![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B11001710.png)
![N-(1H-indol-5-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B11001716.png)

![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B11001728.png)

![methyl 3-({[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate](/img/structure/B11001746.png)
![6,8-Dimethyl-7-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11001756.png)
